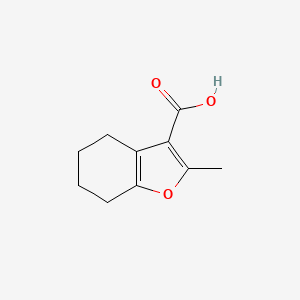2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
CAS No.: 65384-02-3
Cat. No.: VC4947071
Molecular Formula: C10H12O3
Molecular Weight: 180.203
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65384-02-3 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.203 |
| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12) |
| Standard InChI Key | BBXHUEFHBLFIMD-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)CCCC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 180.20 g/mol |
| LogP (Partition Coefficient) | 2.19 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Polar Surface Area | 50 Ų |
These parameters suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility through its carboxylic acid group .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves Friedel-Crafts acylation followed by cyclization. A typical protocol includes:
-
Cyclohexenone alkylation: Ethyl 2-bromopropionate reacts with cyclohexenone under basic conditions to form a γ,δ-unsaturated ketone intermediate.
-
Intramolecular cyclization: Acid-catalyzed cyclization yields the tetrahydrobenzofuran core.
-
Oxidation and carboxylation: The methyl group at C2 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions .
Reaction yields vary between 40–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures .
Process Optimization
Critical factors affecting synthesis include:
-
Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures promote side reactions.
-
Catalyst selection: AlCl₃ outperforms FeCl₃ in Friedel-Crafts steps, achieving 20% higher yields.
-
pH control: Maintaining pH 6–7 during carboxylation minimizes decarboxylation .
Analytical Characterization
Spectroscopic Methods
Chromatographic Analysis
HPLC purity assessments utilize:
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (4.6×250 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 8.2 min |
| Supplier | Purity | Price ($) | Lead Time |
|---|---|---|---|
| BLD Pharmatech | 95% | 70/100 mg | 30 days |
| Advanced ChemBlock Inc | 97% | 1,419/5 g | 30 days |
| Matrix Scientific | 98% | 416/5 g | 21 days |
Pricing correlates with batch size and purification level, with GMP-grade material costing 3–5× more than research-grade .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume